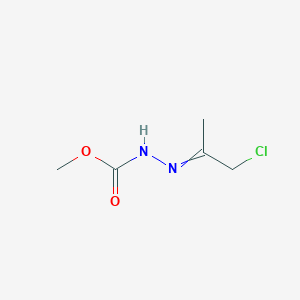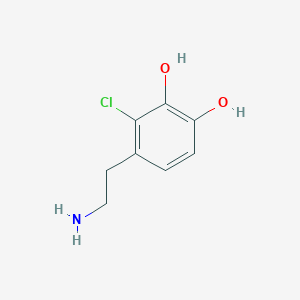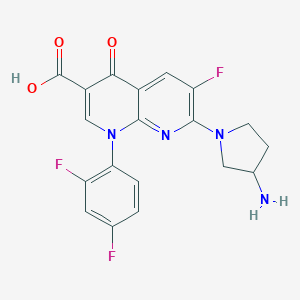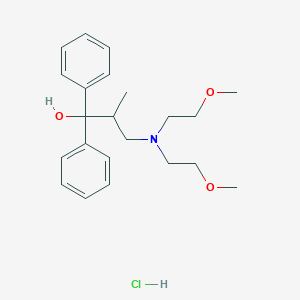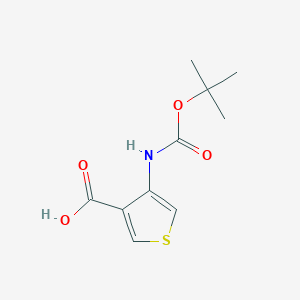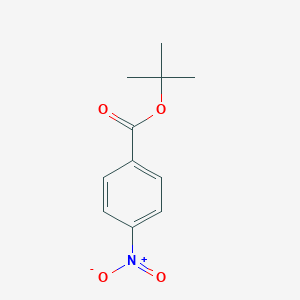
四氯环丙烯
描述
扎洛司琼是一种抗焦虑和抗抑郁药物。 尽管在临床试验中显示出前景,但由于受试者因副作用而退出的比例很高,其开发已被中止 .
作用机制
扎洛司琼通过作为血清素1A受体的部分激动剂发挥作用 . 该受体参与调节情绪、焦虑和其他认知功能。 通过与血清素1A受体结合,扎洛司琼调节血清素的释放,从而产生抗焦虑和抗抑郁作用 . 所涉及的分子靶点和途径包括血清素能系统,它在情绪调节中起着至关重要的作用 .
生化分析
Biochemical Properties
Tetrachlorocyclopropene is known to react rapidly with water and alcohols . It is used to prepare aryl propiolic acids and under certain circumstances, it can undergo diarylation, giving diarylcyclopropenones . These reactions are thought to proceed via the intermediacy of trichloro cyclopropenium electrophile .
Cellular Effects
It is known that the compound can react rapidly with water and alcohols, which may have implications for its interactions with cells .
Molecular Mechanism
Tetrachlorocyclopropene is used as a reagent in organic synthesis, and its reactions often involve the formation of cyclopropenium salts, cyclopropenylidenes, cyclopropenones, and cyclopropenimines . It undergoes thermal ring opening to perchlorovinylcarbene, which can be efficiently trapped with a large number of alkenes .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade rapidly .
Metabolic Pathways
It is known that the compound can react rapidly with water and alcohols, which may have implications for its metabolism .
Transport and Distribution
It is known that the compound is soluble in common organic solvents .
Subcellular Localization
It is known that the compound is soluble in common organic solvents, which may have implications for its localization within cells .
准备方法
扎洛司琼可以通过多步反应过程合成。 其中一条合成路线涉及使用1,3,5,7-环辛四烯作为起始原料 . 该过程包括以下步骤:
步骤 1: 在加热条件下,将1,3,5,7-环辛四烯与合适的试剂在甲苯中反应,生成中间体化合物。
步骤 2: 然后将中间体化合物在加热条件下与吡啶反应,生成扎洛司琼.
化学反应分析
扎洛司琼会发生各种化学反应,包括:
氧化: 扎洛司琼在特定条件下可以被氧化,形成相应的氧化产物。
还原: 它也可以发生还原反应,导致形成还原衍生物。
这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、氢化铝锂等还原剂,以及用于取代反应的各种亲核试剂 . 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。
相似化合物的比较
扎洛司琼属于阿扎吡酮类化合物,包括其他血清素1A受体激动剂,如丁螺环酮、吉吡酮和伊普沙吡酮 . 这些化合物具有相似的作用机制,但在化学结构和药代动力学特性方面有所不同。 例如:
丁螺环酮: 另一种血清素1A受体部分激动剂,主要用于治疗广泛性焦虑症.
吉吡酮: 与扎洛司琼类似,吉吡酮因其抗抑郁和抗焦虑作用而受到研究.
伊普沙吡酮: 以其抗焦虑特性而闻名,伊普沙吡酮也作用于血清素1A受体.
属性
IUPAC Name |
1,2,3,3-tetrachlorocyclopropene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl4/c4-1-2(5)3(1,6)7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZOHTXDDOAASQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C1(Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021660 | |
| Record name | Tetrachlorocyclopropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6262-42-6 | |
| Record name | 1,2,3,3-Tetrachlorocyclopropene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6262-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrachlorocyclopropene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006262426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrachlorocyclopropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrachlorocyclopropene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.835 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRACHLOROCYCLOPROPENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4161QF853X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does tetrachlorocyclopropene react with nucleophiles?
A1: Tetrachlorocyclopropene readily undergoes nucleophilic substitution reactions. For instance, it reacts with methanolic sodium methylate to yield α-chloro-β-methoxy-orthoacrylic acid methyl-ester, α,β-dichloro-orthoacrylic acid methyl ester, and β-chloro-orthopropiolic acid methyl ester. [] In aqueous acidic or alkaline conditions, it forms α,β-dichloro-acrylic acid. [] These reactions highlight the susceptibility of tetrachlorocyclopropene to nucleophilic attack, often leading to ring-opening and formation of various acyclic products.
Q2: Can you elaborate on the interaction of tetrachlorocyclopropene with trimethylsiloxydienes?
A2: Tetrachlorocyclopropene readily engages in Diels-Alder reactions with trimethylsiloxydienes. This reaction pathway provides a convenient "one-pot" synthetic route to trichlorinated troponoids, including trichlorotropones and trichlorotropolones. [, ] These reactions showcase the potential of tetrachlorocyclopropene as a valuable synthon for generating complex cyclic structures.
Q3: How does tetrachlorocyclopropene react with furanophane?
A3: The reaction of tetrachlorocyclopropene with furanophane yields a unique 1:1 cycloadduct. X-ray diffraction studies have revealed its structure to be 5,6,7,7-tetrachloro-16,17-syn-dioxahexacyclo[9,2,2,1,1,4,8,04,14,08,15]-heptadeca-5,12-diene, highlighting the ability of tetrachlorocyclopropene to participate in complex cycloaddition reactions leading to structurally diverse products. []
Q4: What is the molecular formula and weight of tetrachlorocyclopropene?
A4: The molecular formula of tetrachlorocyclopropene is C3Cl4, and its molecular weight is 177.83 g/mol.
Q5: What spectroscopic data is available for tetrachlorocyclopropene?
A5: Tetrachlorocyclopropene has been extensively studied using various spectroscopic methods, including:
- Raman and Infrared Spectroscopy: These techniques have been crucial in characterizing the vibrational modes and force constants of tetrachlorocyclopropene, providing insights into its molecular structure and bonding. [, , , ]
- 13C NMR Spectroscopy: This method allows for the identification and analysis of different carbon environments within the molecule, further contributing to our understanding of its structure and electronic properties. []
- Nuclear Quadrupole Resonance (NQR): NQR studies have provided valuable information about the electron distribution and bonding characteristics of tetrachlorocyclopropene. []
Q6: What is known about the stability of tetrachlorocyclopropene?
A6: Tetrachlorocyclopropene is a highly reactive compound. It undergoes ring-opening reactions at elevated temperatures, generating perchlorovinylcarbene. [, ] This reactive intermediate can then participate in various reactions, including C-H insertions and additions to olefins, forming vinylcyclopropanes. [, ]
Q7: Are there any catalytic applications of tetrachlorocyclopropene?
A7: While tetrachlorocyclopropene is not a catalyst itself, its derivatives have shown promise in catalytic applications. For instance, cyclopropenium nanoparticles synthesized by crosslinking polyethyleneimine (PEI) with tetrachlorocyclopropene have demonstrated potential as cationic carriers for gene transfection. []
Q8: Have there been any computational studies on tetrachlorocyclopropene?
A8: Yes, computational chemistry has played a significant role in understanding the properties of tetrachlorocyclopropene.
- NMR Shielding Tensor Calculations: Theoretical calculations using coupled Hartree-Fock and localized orbital methods have been employed to determine the chemical shielding tensor for the ethylenic carbon atoms in tetrachlorocyclopropene. [, ] These calculations provide insights into the electronic structure and magnetic properties of the molecule.
Q9: How do structural modifications affect the reactivity of tetrachlorocyclopropene?
A9: Substitutions on the cyclopropene ring significantly influence the reactivity of tetrachlorocyclopropene. For example, replacing chlorine atoms with silyl groups, as in hexasilyl-3,3′-bicyclopropenyls, alters its reactivity towards Diels-Alder and cycloaddition reactions. [] Introducing electron-donating or electron-withdrawing groups on the cyclopropene ring can also impact its reactivity towards nucleophiles and electrophiles.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


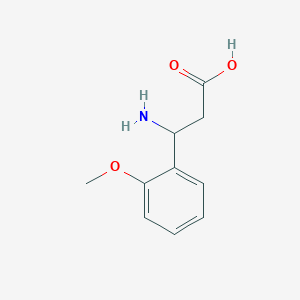
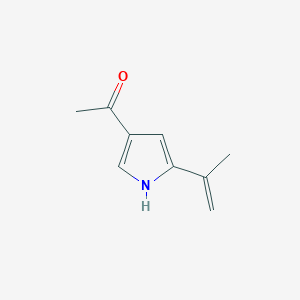
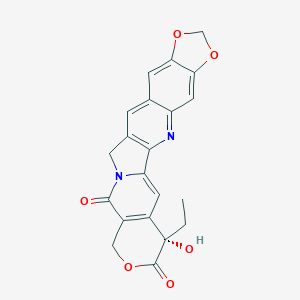
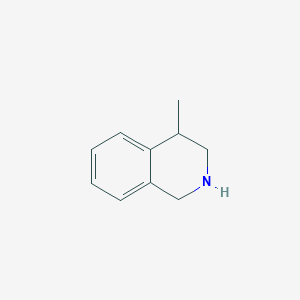
![1,3-Dithiolane-2-carbonylchloride,4,5-dimethyl-,[4R-(2alpha,4alpha,5beta)]-(9CI)](/img/structure/B25131.png)

